molecular formula C11H10N2O4 B13702460 5-(2-Methoxy-4-nitrophenyl)-2-methyloxazole

5-(2-Methoxy-4-nitrophenyl)-2-methyloxazole

Cat. No.: B13702460
M. Wt: 234.21 g/mol
InChI Key: NOXWWRLUGHTIQR-UHFFFAOYSA-N
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Description

5-(2-Methoxy-4-nitrophenyl)-2-methyloxazole is an organic compound characterized by the presence of an oxazole ring substituted with a 2-methoxy-4-nitrophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-4-nitrophenyl)-2-methyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxy-4-nitrobenzaldehyde with an appropriate amine and a source of methyl group under acidic or basic conditions to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-4-nitrophenyl)-2-methyloxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of 5-(2-Methoxy-4-aminophenyl)-2-methyloxazole.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(2-Methoxy-4-nitrophenyl)-2-methyloxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-4-nitrophenyl)-2-methyloxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The oxazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-nitrophenyl isothiocyanate
  • 2-Methoxy-4-nitrophenyl-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium sodium salt

Uniqueness

5-(2-Methoxy-4-nitrophenyl)-2-methyloxazole is unique due to the presence of both the methoxy and nitro groups on the phenyl ring, which impart distinct electronic and steric properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

5-(2-methoxy-4-nitrophenyl)-2-methyl-1,3-oxazole

InChI

InChI=1S/C11H10N2O4/c1-7-12-6-11(17-7)9-4-3-8(13(14)15)5-10(9)16-2/h3-6H,1-2H3

InChI Key

NOXWWRLUGHTIQR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

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